molecular formula C8H11N3 B1335251 3-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 875554-79-3

3-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No. B1335251
M. Wt: 149.19 g/mol
InChI Key: LGZGLUKZDQJDPY-UHFFFAOYSA-N
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Description

The compound of interest, 3-tert-butyl-1H-pyrazole-4-carbonitrile, is a versatile intermediate in the synthesis of various pyrazole derivatives. These derivatives have been the subject of numerous studies due to their potential applications in medicinal chemistry and material science. The tert-butyl group attached to the pyrazole ring is known to influence the physical and chemical properties of the molecule, often providing steric bulk that can affect reactivity and molecular conformation .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides good yields . Another approach includes a one-pot, four-component condensation reaction to synthesize imidazo[1,2-b]pyrazole derivatives . These methods demonstrate the synthetic versatility of pyrazole compounds and the ability to introduce various substituents at different positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . The presence of a tert-butyl group can lead to the formation of different tautomers, which can be stabilized through intermolecular hydrogen bonding, resulting in various supramolecular structures in the solid state . The crystal structures of these compounds can exhibit different conformations and packing motifs, influenced by the nature of the substituents and intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the functional groups present. For example, the reaction of carbonyl compounds with certain pyrazolo[5,1-c][1,2,4]triazine derivatives can yield tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and related amides . The reactivity of these compounds can be further explored to synthesize a wide array of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a tert-butyl group can affect the molecule's boiling point, solubility, and stability. For example, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones show that these compounds form one-dimensional infinite chains in the crystalline lattice, which can affect their melting points and solubility . Additionally, the introduction of different substituents can lead to significant differences in hydrogen-bonded structures, which can impact the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Reactivity and Compound Formation

  • Research on derivatives of 1,2,4-triazines, which include compounds related to 3-tert-butyl-1H-pyrazole-4-carbonitrile, has shown that these compounds are biologically active and possess versatile pharmacologic action (Mironovich & Shcherbinin, 2014). These compounds are notable for their reactivity under various conditions, leading to the formation of different products with potential applications in pharmacology.

Structural Studies and Hydrogen Bonding

  • In a study focusing on the molecular structure, it was found that certain derivatives form hydrogen-bonded chains and aggregates, highlighting their structural significance in molecular chemistry (Abonía et al., 2007). These findings are crucial for understanding the interactions and potential applications of these compounds in materials science and molecular engineering.

Applications in Carbon Dioxide Fixation

  • The compound has been explored in the context of small molecule fixation. For example, a study using a bifunctional frustrated pyrazolylborane Lewis pair demonstrated the potential for using derivatives in carbon dioxide fixation, offering a pathway for environmental applications (Theuergarten et al., 2012).

Synthesis of Novel Compounds

  • The versatility in the synthesis of related compounds was demonstrated in a study where novel pyrazole derivatives were synthesized, providing a foundation for the development of new chemicals with varied applications (Bobko et al., 2012).

Use in Ligand Chemistry

  • The compound's derivatives have been used to study hydrogen bonding in palladium(II)-pyrazole complexes. The ability to control inter- and intramolecular hydrogen bonding through substituents at specific positions on the pyrazole ring has implications in ligand chemistry and coordination compounds (Grotjahn et al., 2003).

Safety And Hazards

The compound “3-tert-butyl-1H-pyrazole-4-carbaldehyde”, which is similar to “3-tert-butyl-1H-pyrazole-4-carbonitrile”, has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

The compound can be used as a versatile intermediate for the preparation of other compounds . It can be used in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides , which suggests potential applications in medicinal chemistry.

properties

IUPAC Name

5-tert-butyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZGLUKZDQJDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403088
Record name 3-(Tert-Butyl)Pyrazole-4-Carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1H-pyrazole-4-carbonitrile

CAS RN

875554-79-3
Record name 3-(1,1-Dimethylethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875554-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tert-Butyl)Pyrazole-4-Carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lusardi, C Rotolo, M Ponassi, E Iervasi… - …, 2022 - Wiley Online Library
A series of highly functionalized pyrazole derivatives has been prepared by a one‐pot, versatile and regioselective procedure. Pyrazoles 1–29 were tested in cell‐based assay to …

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